N-[2-(1-adamantyloxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide
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Overview
Description
N-[2-(1-adamantyloxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. This compound features a unique structure combining adamantane, a bulky and rigid hydrocarbon, with a benzenesulfonamide moiety, which is known for its diverse biological activities.
Preparation Methods
The synthesis of N-[2-(1-adamantyloxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the adamantane derivative, which is then reacted with an appropriate sulfonamide precursor under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the coupling reactions . Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-[2-(1-adamantyloxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified adamantane derivatives and various substituted benzenesulfonamides.
Scientific Research Applications
N-[2-(1-adamantyloxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes, including enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid and bulky structure that can enhance binding affinity and selectivity, while the benzenesulfonamide group can interact with active sites through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
N-[2-(1-adamantyloxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide can be compared with other similar compounds, such as:
N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide: This compound has a similar structure but with different substitution patterns on the benzene ring, which can affect its reactivity and biological activity.
N-[2-(1-adamantyloxy)ethyl]-4-(2,5-dimethoxybenzoyl)benzamide: This compound features a benzoyl group instead of a sulfonamide group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of stability, reactivity, and biological activity that is not found in other similar compounds.
Properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClNO5S/c1-25-17-9-19(18(26-2)8-16(17)21)28(23,24)22-3-4-27-20-10-13-5-14(11-20)7-15(6-13)12-20/h8-9,13-15,22H,3-7,10-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTBJNBOCXGZOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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